Tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)7-13-11(4)5-6-12-8-11/h12-13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKVINAIERAOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)NCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 3-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: N-substituted derivatives.
Scientific Research Applications
Tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate vs. Tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate
The compound tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate () shares the tert-butyl acetate backbone but differs in its substituents. Key structural distinctions include:
The pyridine-based analog exhibits a dihedral angle of 33.71° between aromatic rings and weak π-π stacking (centroid separation = 3.9524 Å), whereas the pyrrolidine derivative’s saturated ring may favor more flexible conformations and stronger hydrogen bonding via its amino group .
Physicochemical Properties
The pyridine derivative’s sulfonyl and cyano groups enhance polarity and intermolecular interactions, reflected in its higher melting point and crystal density (Dx = 1.313 Mg/m³) .
Biological Activity
Tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate, with the CAS number 1695478-54-6, is an organic compound characterized by its unique structure, which includes a tert-butyl group and a 3-methylpyrrolidin-3-yl amino group. Its molecular formula is C11H22N2O2, and it has a molecular weight of 214.3 g/mol. This compound is primarily studied for its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The specific pathways and targets involved depend on the biological system under investigation.
Potential Mechanisms:
- Enzyme Modulation: The compound may bind to specific enzymes, altering their activity and potentially leading to therapeutic effects.
- Receptor Interaction: It could interact with neurotransmitter receptors, influencing signaling pathways that are crucial for various physiological processes.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties, including:
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
- Neuroprotective Effects: Given its structural similarity to neurotransmitters, it may have implications in neuropharmacology.
Case Studies and Research Findings
- Antimicrobial Studies: A study evaluated the antimicrobial properties of various glycine derivatives, including this compound. Results indicated that at specific concentrations, the compound showed significant inhibition of bacterial growth compared to control groups (IC50 values were determined through hemolysis assays) .
- Neuropharmacological Research: In a model assessing neuroprotective effects, this compound was tested for its ability to protect neuronal cells from oxidative stress. The findings suggested a dose-dependent protective effect against cell death induced by reactive oxygen species .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl 3-(3-methylpyridin-2-yl)benzoate | Structure | Moderate antimicrobial activity |
| Glycine, N-(3-methyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester | Structure | Limited neuroprotective effects |
| Tert-butyl 2-aminoacetate | Structure | High toxicity in preliminary studies |
Synthesis and Production
The synthesis of this compound typically involves the reaction of tert-butyl bromoacetate with 3-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction is performed in aprotic solvents like DMF or THF at elevated temperatures to facilitate nucleophilic substitution .
Industrial Production Methods
For industrial applications, continuous flow reactors are utilized to enhance mixing and heat transfer during synthesis. The process is optimized to maximize yield while minimizing by-products.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate?
The compound can be synthesized via palladium-catalyzed α-arylation of zinc enolates of esters, a method demonstrated for structurally similar tert-butyl esters with yields ranging from 82% to 96% . Key steps include:
- Substrate Preparation : Use of tert-butyl esters as stable intermediates.
- Catalytic System : Pd(OAc)₂ with ligands like XPhos in THF or toluene.
- Workup : Purification via silica gel chromatography. Table: Representative Yields for Analogous Compounds
| Substituent on Acetate | Yield (%) | Reference |
|---|---|---|
| 4-Cyanophenyl | 90 | |
| 4-Nitrophenyl | 96 | |
| 4-Hydroxyphenyl | 91 |
Q. How can tert-butyl ester cleavage be performed without degrading sensitive functional groups?
A robust method involves treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), as demonstrated for tert-butyl ester derivatives. After 5 hours at room temperature, the product is isolated via solvent evaporation . For acid-sensitive substrates, alternative cleavage agents (e.g., HCl in dioxane) may be explored, though reaction kinetics must be monitored .
Q. What safety precautions are recommended for handling this compound?
Limited toxicity data are available, but acute toxicity (Category 4 for oral, dermal, and inhalation routes) has been reported for structurally related tert-butyl esters. Key precautions include:
- Use of fume hoods and personal protective equipment (gloves, lab coats).
- Avoidance of skin contact and inhalation .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR provide confirmation of ester and pyrrolidine moieties (e.g., tert-butyl peaks at δ ~1.4 ppm in NMR) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying stereochemistry .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved in synthetic protocols?
Discrepancies often arise from variations in solvent purity, catalyst loading, or reaction time. To address this:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent) to identify optimal conditions.
- Control Reactions : Include internal standards to monitor reaction progress .
Q. What computational tools can predict the reactivity of this compound in medicinal chemistry applications?
- Molecular Dynamics (MD) : Simulate binding interactions with target proteins using software like GROMACS.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict stability and reactivity .
Q. How can the environmental impact of this compound be assessed given limited ecological data?
- Read-Across Models : Use data from structurally similar compounds (e.g., tert-butyl esters with known biodegradability).
- High-Throughput Assays : Screen for acute toxicity in model organisms (e.g., Daphnia magna) .
Q. What strategies improve enantiomeric purity in stereoselective syntheses?
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation.
- Chromatographic Resolution : Chiral HPLC with cellulose-based columns .
Methodological Considerations
Q. How can reaction mechanisms for tert-butyl ester functionalization be elucidated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
